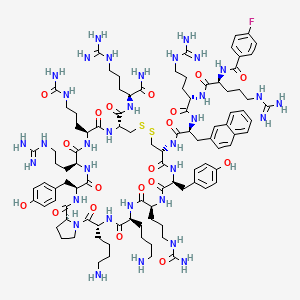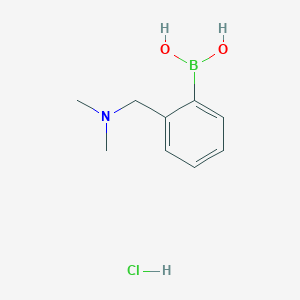
(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
Vue d'ensemble
Description
“(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 2828431-88-3 . It has a molecular weight of 215.49 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H14BNO2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Chemical Reactions Analysis
As mentioned earlier, boronic acids like this compound are often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 309.1±44.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
The compound has been explored in the synthesis of organometallic compounds, as demonstrated by Meller et al. (1998), who studied the formation of 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane from a related compound (Meller et al., 1998).
It plays a role in the deprotonation processes of phenylborane derivatives, as investigated by Asakura et al. (2000) in the context of N-Methyl group deprotonation (Asakura et al., 2000).
The compound is significant in solvent extraction and purification processes. Griffin and Shu (2004) utilized similar boronic acid derivatives for extracting and concentrating sugars from hemicellulose hydrolysates (Griffin & Shu, 2004).
It is involved in the synthesis of new potentially electrochemically active boronic acid-based glucose sensors, as studied by Norrild and Søtofte (2002). They synthesized new boronic acids containing a ferrocene moiety for glucose complexation (Norrild & Søtofte, 2002).
The compound has applications in the preparation of amino-alkynylboranes and their subsequent reactions, as explored by Metzler and Nöth (1995) (Metzler & Nöth, 1995).
It is useful in bioanalysis and drug development, particularly in the study of new anticancer molecules, as reported by Zagade et al. (2020), who investigated a boronic acid-based anticancer molecule (Zagade et al., 2020).
Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids, which shows the potential for designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
The compound is also significant in the study of fluorescent boronic acid-based sensors for sugars and nucleosides, as demonstrated by Elfeky (2011) (Elfeky, 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXGZOLJSYKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)C)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




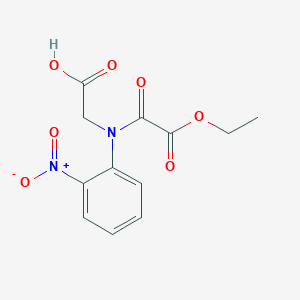
![N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B8084878.png)
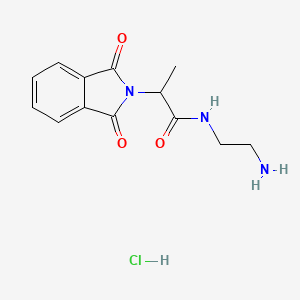
![1-[(3-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084893.png)
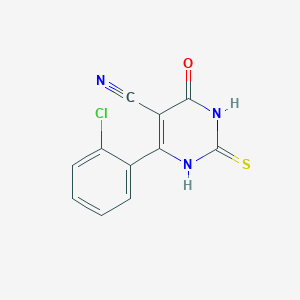
![2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B8084918.png)
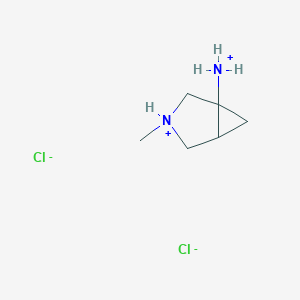
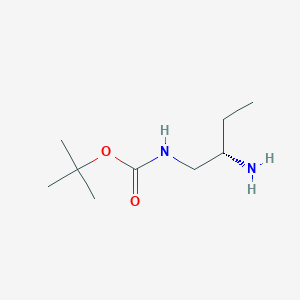

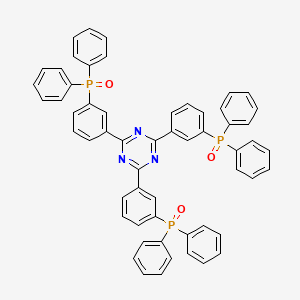
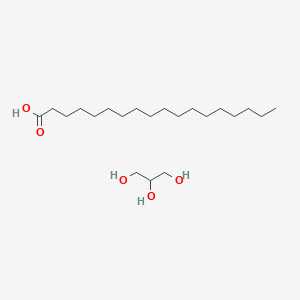
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B8084962.png)
